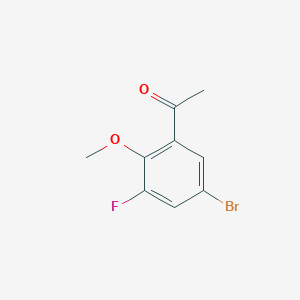

1-(5-溴-3-氟-2-甲氧基苯基)乙酮

描述

“1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H8BrFO2 . It is used in the synthesis of various other compounds and has applications in the field of organic chemistry .

Synthesis Analysis

The compound can be synthesized through the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a). This process involves the use of carbonyl reductases, which can convert 1a to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol ((S)-1b), a key precursor for the synthesis of Lusutrombopag . The Km and kcat of recombinant NoCR towards 1a were found to be 0.66 mmol/L and 7.5 s-1, respectively .

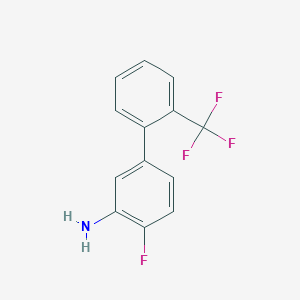

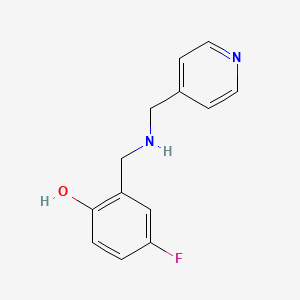

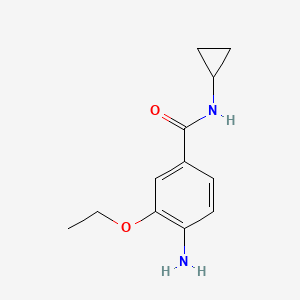

Molecular Structure Analysis

The molecular structure of “1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone” consists of a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring. The phenyl ring is further attached to an ethanone group .

Chemical Reactions Analysis

The compound is involved in enzymatic synthesis reactions, particularly in the production of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, a key building block of Lusutrombopag . The compound can also participate in reactions with acetophenone derivatives with halogen or methoxy substitution on the benzene ring .

科学研究应用

合成和药理特性

像“1-(5-溴-3-氟-2-甲氧基苯基)乙酮”这样的化合物在合成新型药物制剂中起着重要作用。例如,通过酰化和随后的反应合成抗雌激素化合物展示了卤代和甲氧基苯基乙酮在药物开发中的实用性(Jones et al., 1979)。这些过程突显了这类化合物在创造具有潜在应用于治疗激素反应性癌症的药物中的作用。

神经药理学研究

在神经药理学中,卤代甲氧基苯基乙酮衍生物被探索其作为抗精神病药物的潜力。对甲氧基苯基乙酮结构的伊洛匹酮的研究显示其多巴胺和5-羟色胺受体拮抗作用,表明其作为非典型抗精神病药物的潜力(Szczepanik et al., 1996)。这凸显了这类化合物在开发治疗精神障碍的药物中的重要性。

抗炎应用

对从苯基乙酮衍生物合成的查尔酮的研究显示其抗炎和胃保护特性。像“1-(4-甲氧基苯基)-3-(3-溴苯基)丙烯酮”这样的化合物显示出在减少炎症和保护溃疡方面的有效性,指向了它们在治疗炎症性疾病中的潜在治疗应用(Okunrobo et al., 2006)。

分析化学和代谢研究

在分析化学和代谢研究中,甲氧基苯基乙酮衍生物被用作参考化合物,以了解生物系统中各种物质的代谢。代谢产物的鉴定和代谢途径的研究对于药物开发和毒理学评估至关重要(Kanamori et al., 2002)。

作用机制

Target of Action

Similar compounds have been reported to inhibit protein tyrosine phosphatase (ptp) , which plays a crucial role in cell signaling pathways.

Mode of Action

If it indeed targets PTP like its analogs, it might bind to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways .

Biochemical Pathways

Inhibition of ptp can impact various cellular processes, including cell growth, differentiation, and the immune response .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption .

Result of Action

If it acts as a PTP inhibitor, it could potentially alter cell signaling pathways, leading to changes in cellular functions .

安全和危害

While specific safety and hazard information for “1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone” is not available, compounds with similar structures may pose risks. For example, 2-Bromo-5-fluoro-2-methoxyacetophenone, a similar compound, has been classified as potentially harmful if inhaled, causes skin and eye irritation, and may cause respiratory irritation . It’s always recommended to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .

未来方向

The compound’s potential for practical applications is highlighted by its role in the synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, a key precursor for the synthesis of Lusutrombopag . Its high catalytic activity and stereoselectivity towards acetophenone derivatives with halogen or methoxy substitution on the benzene ring indicate that it could be a valuable biocatalyst with potential practical applications .

属性

IUPAC Name |

1-(5-bromo-3-fluoro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5(12)7-3-6(10)4-8(11)9(7)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJANSLQBMHDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Br)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

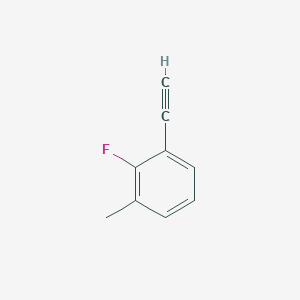

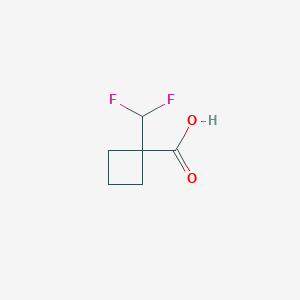

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

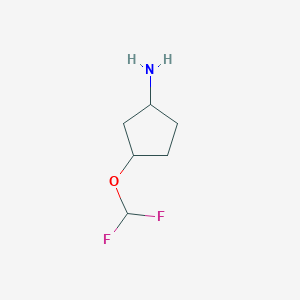

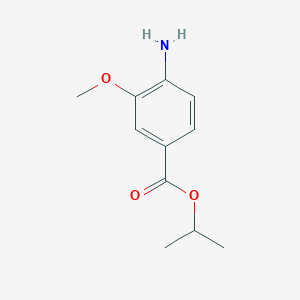

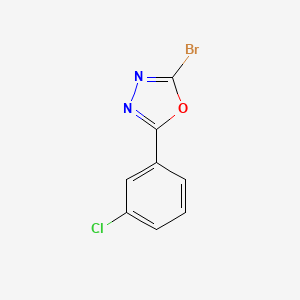

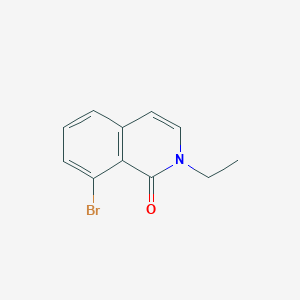

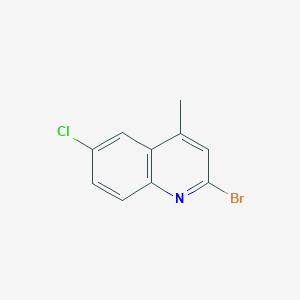

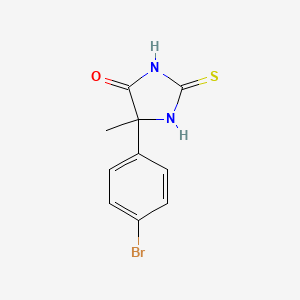

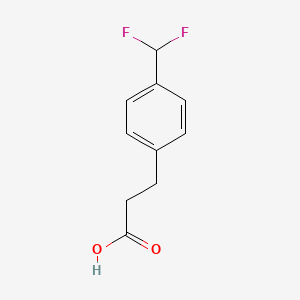

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1446621.png)

![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride](/img/structure/B1446623.png)